

An In-Depth Technical Guide to 3-Hydroxy-8-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name:	3-Hydroxy-8-methylquinolin-2(1H)-one
CAS No.:	861580-69-0
Cat. No.:	B3289867

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of **3-Hydroxy-8-methylquinolin-2(1H)-one**. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position and a methyl group at the 8-position is anticipated to modulate the molecule's physicochemical properties and biological activity. This document consolidates available information on related structures to infer the characteristics of the title compound, outlines a plausible synthetic approach, and discusses potential avenues for future research and drug development applications.

Introduction: The Quinolin-2(1H)-one Core in Drug Discovery

The quinolin-2(1H)-one, or carbostyryl, framework is a bicyclic heterocyclic system that has garnered significant attention in the pharmaceutical sciences. Its rigid structure and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of therapeutic agents. Derivatives of quinolin-2(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The biological profile of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.

The presence of a hydroxyl group, particularly at the 3-position, can significantly influence the molecule's acidity, hydrogen bonding capacity, and metal-chelating ability. This, in turn, can impact its interaction with biological targets. The methyl group at the 8-position, while seemingly a simple alkyl substituent, can affect the molecule's lipophilicity, metabolic stability, and overall conformation, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a detailed, albeit partially inferred, profile of **3-Hydroxy-8-methylquinolin-2(1H)-one**, leveraging the extensive knowledge base of its structural analogs to offer valuable insights for researchers in the field.

Physicochemical Properties

Direct experimental data for **3-Hydroxy-8-methylquinolin-2(1H)-one** is not readily available in the public domain. However, we can extrapolate its likely properties based on the well-characterized parent compound, 3-Hydroxyquinolin-2(1H)-one, and other substituted quinolinones.

Structural and Molecular Data

Property	Predicted Value
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.19 g/mol
IUPAC Name	3-Hydroxy-8-methyl-1H-quinolin-2-one
CAS Number	Not assigned

Predicted Physical Properties

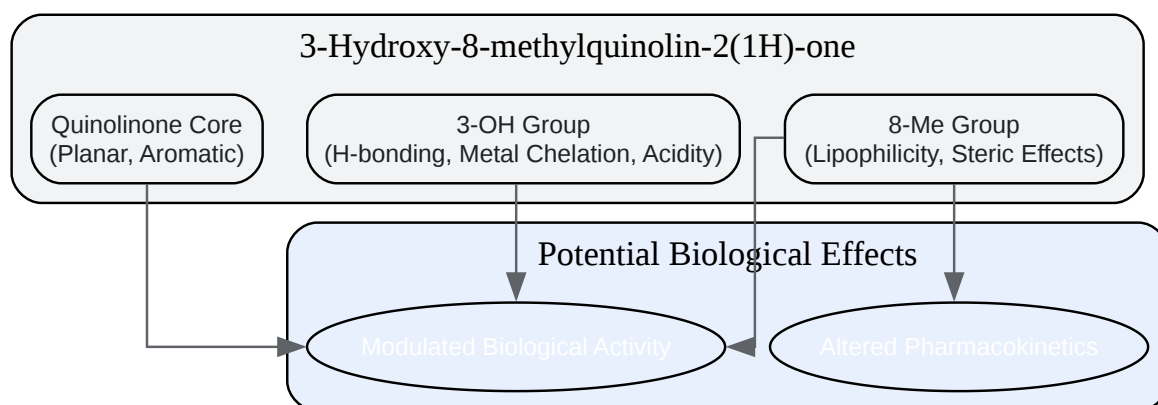
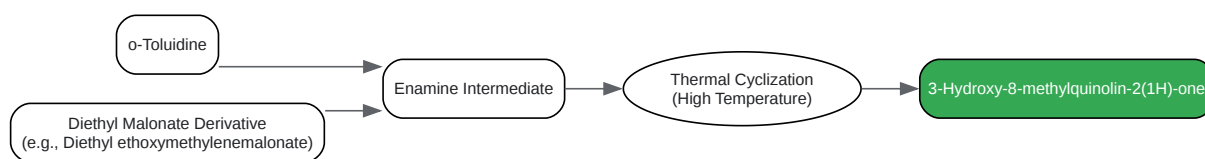
Property	Predicted Value/Characteristic	Rationale
Appearance	White to off-white crystalline solid	Based on the appearance of similar quinolinone derivatives.
Melting Point	>200 °C	The parent compound, 3-Hydroxyquinolin-2(1H)-one, has a melting point of approximately 235 °C. The methyl group is unlikely to drastically alter this.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.	The quinolinone core imparts some polarity, but the overall structure is largely nonpolar. The hydroxyl group can participate in hydrogen bonding, slightly increasing water solubility compared to the unsubstituted carbostyryl.
pKa	Estimated to be around 8-9 for the 3-hydroxyl group.	The enolic hydroxyl group in 3-hydroxy-2-quinolones is known to be acidic.

Synthesis and Characterization

A plausible and established method for the synthesis of the quinolinone core is the Conrad-Limpach synthesis or the Gould-Jacobs reaction.[3][4] For **3-Hydroxy-8-methylquinolin-2(1H)-one**, a likely synthetic pathway would involve the cyclization of an appropriately substituted aniline with a malonic acid derivative.

Proposed Synthetic Pathway: Modified Conrad-Limpach Approach

A potential route to **3-Hydroxy-8-methylquinolin-2(1H)-one** involves the reaction of o-toluidine with a specialized malonic ester, followed by thermal cyclization.



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Caption: Key structural features influencing the properties of **3-Hydroxy-8-methylquinolin-2(1H)-one**.

- The 3-Hydroxy Group: This is a key pharmacophore. It can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for many of the observed biological activities of related compounds.
- The 8-Methyl Group: This group is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. It may also introduce steric effects that could influence its binding to target proteins, potentially leading to improved selectivity.

Future Research Directions

The lack of specific data on **3-Hydroxy-8-methylquinolin-2(1H)-one** presents a clear opportunity for further research. Key areas for investigation include:

- **Definitive Synthesis and Characterization:** The development and publication of a robust synthetic route and complete spectroscopic characterization are essential first steps.
- **Biological Screening:** The compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes to identify its primary biological activities.
- **Mechanism of Action Studies:** If significant biological activity is observed, further studies to elucidate the underlying mechanism of action will be crucial for its development as a therapeutic agent.
- **Derivative Synthesis and SAR Studies:** The synthesis of a library of derivatives with modifications at various positions on the quinolinone ring will be necessary to establish a clear structure-activity relationship and to optimize the potency and selectivity of the lead compound.

Conclusion

3-Hydroxy-8-methylquinolin-2(1H)-one represents a promising, yet underexplored, molecule within the medicinally important class of quinolinones. Based on the extensive literature on related compounds, it is reasonable to predict that this compound will possess interesting biological properties, potentially in the areas of anticancer and antimicrobial chemotherapy. This technical guide, by consolidating the available knowledge and proposing a clear path for future research, aims to stimulate further investigation into this intriguing molecule and unlock its potential for the development of new therapeutic agents.

References

- Benchchem. (n.d.). Diethyl 2-(2-toluidinomethylene)malonate | 19146-73-7.
- Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia.
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 504-505).
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Cox, F. E., & Jones, K. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2- and 3-Positions as Potential Antitrypanosomal Agents. *ChemistrySelect*, 4(29), 8493-8497.
- Ahmad, M. R., Al-Bayati, R. I. H., & Hussein, F. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. *American Journal of Organic Chemistry*, 5(4), 125-135.

- D'hooghe, M., & De Kimpe, N. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. *Arkivoc*, 2006(12), 18-25.
- Hradil, P., Hlaváč, J., Šoural, M., Hajdúch, M., Kolář, M., & Večeřová, R. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. *Mini reviews in medicinal chemistry*, 9(6), 696–702.
- Benchchem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity.
- Al-Masoudi, N. A., & Al-Saaidi, A. A. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. *Molecules*, 25(18), 4321.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. *Molecules*, 24(20), 3782.
- da Silva, A. D., de Andrade, C. R., & de Souza, M. V. N. (2012). 3-HYDROXY-QUINOLIN-2(1H)-ONES, A USEFUL SCAFFOLD: SYNTHESIS AND BIOLOGICAL EVALUATION. *Revista Virtual de Química*, 4(5), 652-676.
- Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (–)-Negamycin tert-Butyl Ester. (2023). *PMC*.
- Chuang, C.-P., Chen, Y.-L., & Lo, Y.-K. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. *Molecules*, 18(1), 147-163.
- Ahmed, M. S., & Al-Mamun, A. (2024).
- Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
- Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

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- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. [Conrad–Limpach synthesis - Wikipedia](https://en.wikipedia.org/wiki/Conrad-Limpach_synthesis) [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]

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